molecular formula C22H16F4N4O3S B1191821 ONC1-13B

ONC1-13B

カタログ番号: B1191821
分子量: 492.4486
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ONC1-13B is an antagonist of androgen receptor, with similar to MDV3100 and ARN-509 mechanism of action. This compound efficiently inhibits DHT-stimulated PSA expression and proliferation of prostate cancer cells, prevents binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation and coactivator complex formation. In the LnCaP-Z2 xenograft model of prostate cancer this compound inhibits tumor growth and suppresses PSA expression. Thus this compound is a new promising antiandrogen demonstrating high efficacy in a preclinical model of prostate cancer, with lower potential for seizures and drug-drug interaction.

科学的研究の応用

  • Antiandrogen for Prostate Cancer Treatment : ONC1-13B has been identified as a promising antagonist of the androgen receptor, a key target in the treatment of castration-resistant prostate cancer (CRPC). This compound effectively inhibits dihydrotestosterone (DHT)-stimulated prostate-specific antigen (PSA) expression and proliferation of prostate cancer cells. It also prevents the binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation, and coactivator complex formation. In preclinical models, this compound has shown efficacy in inhibiting tumor growth and suppressing PSA expression in prostate cancer, comparable to other drugs such as MDV3100 (Ivachtchenko et al., 2014).

  • Safety Profile in Relation to Brain Distribution : this compound is noted for its lower distribution to the brain compared to similar drugs, which potentially reduces the risk of GABA-related seizure development, a concern with some antiandrogens (Ivachtchenko et al., 2014).

  • Potential for Co-therapy : The drug demonstrates lower in vitro CYP3A activity compared to other antiandrogens like MDV3100, suggesting a favorable profile for co-therapy with drugs that are known CYP3A substrates, which could be beneficial in combination treatment strategies (Ivachtchenko et al., 2014).

  • Oral Bioavailability and Antineoplastic Activity : As an orally bioavailable antagonist of the androgen receptor, this compound also shows potential in suppressing cell growth in AR-overexpressing tumor cells. Its mechanism involves preventing AR activation and downregulating AR expression and signaling, which is crucial in the treatment of prostate cancers (Definitions, 2020).

特性

分子式

C22H16F4N4O3S

分子量

492.4486

外観

Solid powder

同義語

ONC1-13B;  ONC113B;  ONC 113B;  ONC1-0013B;  ONC 10013B;  ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。